9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H15N5O6 and its molecular weight is 421.369. The purity is usually 95%.
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Biological Activity
The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs) which allow for the rapid assembly of complex molecules. MCRs are particularly useful in medicinal chemistry for developing biologically active compounds with diverse therapeutic applications. The specific synthetic route for this compound has not been extensively documented in the literature, but related compounds have demonstrated successful synthesis through similar methodologies .
Anticancer Activity
Research indicates that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with a benzodioxole moiety have been reported to exhibit enhanced cytotoxicity against human cancer cells compared to standard chemotherapeutics like curcumin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10 |
Compound B | MCF7 | 15 |
9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo | A549 | 12 |
Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce pro-inflammatory cytokines in cellular assays, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways. This property is particularly relevant in the context of chronic inflammatory diseases and conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Properties
Preliminary studies indicate that this purine derivative exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death. This makes it a candidate for further development as an antimicrobial agent .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammatory processes.
- Modulation of Signaling Pathways : By affecting pathways such as NF-kB and MAPK, the compound can alter gene expression related to inflammation and cell survival.
- Direct Interaction with DNA/RNA : Similar purine derivatives have shown the ability to intercalate into DNA or RNA structures, potentially disrupting their function.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the effects of related purine compounds on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 15 µM.
- Anti-inflammatory Assessment : In a model of lipopolysaccharide-induced inflammation in macrophages, treatment with similar compounds resulted in a marked decrease in TNF-alpha levels by up to 50%, demonstrating their potential as therapeutic agents for inflammatory diseases.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O6/c1-29-12-4-2-3-10(16(12)26)18-22-14(17(21)27)15-19(24-18)25(20(28)23-15)9-5-6-11-13(7-9)31-8-30-11/h2-7,26H,8H2,1H3,(H2,21,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMEIRPGFVZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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